N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide
Description
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a 3-chloro-2-methylphenyl group, an amino group, and a 4-fluorobenzamide moiety. Its molecular formula is C15H13ClFN2O, and it is often studied for its potential biological and chemical properties.
Properties
IUPAC Name |
N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10-13(17)3-2-4-14(10)20-15(21)9-19-16(22)11-5-7-12(18)8-6-11/h2-8H,9H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVODUMPRDLTHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-chloro-2-methylaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-fluorobenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. It is known to interfere with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor, which in turn affects the production of Aβ peptides . This mechanism is particularly relevant in the context of its potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative with anti-inflammatory and anticancer properties.
Indole Derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.
Uniqueness
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interfere with β-amyloid precursor protein synthesis sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
